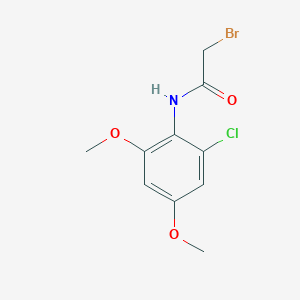

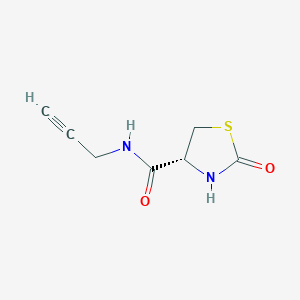

methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate

Descripción general

Descripción

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes the compound’s occurrence and uses .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include spectroscopy methods like NMR, IR, UV-Vis, etc., and X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, reactivity, stability, etc .Aplicaciones Científicas De Investigación

Green Chemistry and Synthesis

A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a compound related to the chemical class of benzotriazoles, was developed as part of a green chemistry program. This method is efficient, environmentally benign, and easily scalable, highlighting the compound's role in the preparation of metal passivators and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009).

Corrosion Inhibition

Tolyltriazole, a derivative within the benzotriazole family, demonstrates efficacy as a corrosion inhibitor for copper and brass in various environments. Its application underscores the role of benzotriazole derivatives in protective coatings and materials science, illustrating the broader utility of the compound's chemical class in industrial applications (Walker, 1976).

Biological and Electrochemical Activity

The chemistry and properties of benzotriazole derivatives, including their biological and electrochemical activities, have been extensively reviewed. These compounds are part of a significant investigation for their potential uses in various fields, including as ligands in complex compounds exhibiting diverse properties such as spectroscopy, magnetic characteristics, and biological activity (Boča, Jameson, & Linert, 2011).

DNA Interaction

Hoechst 33258 and its analogues, which share structural similarities with benzotriazole derivatives, bind to the minor groove of double-stranded DNA, indicating the utility of benzotriazole derivatives in fluorescent DNA staining and potential therapeutic applications. This application showcases the role of these compounds in biological research and drug design (Issar & Kakkar, 2013).

Organic Synthesis

Benzotriazole-stabilized carbanions are used in Michael additions, a key reaction in organic synthesis. This review illustrates the versatility and selectivity of these reactions, contributing to the synthesis of a wide range of organic compounds, further emphasizing the importance of benzotriazole derivatives in medicinal chemistry and synthetic organic chemistry (Katritzky & Qi, 1998).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-9(13)6-12-8-5-3-2-4-7(8)10-11-12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAWFWHBXGQLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(CCCC2)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B1448762.png)

![Ethyl 4-Chloropyrimido[5,4-B]Indolizine-5-Carboxylate](/img/structure/B1448763.png)

![Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate](/img/structure/B1448764.png)